(oxolan-2-yl)methanesulfonyl fluoride
Description
(Oxolan-2-yl)methanesulfonyl fluoride (CAS: 1935365-28-8) is a sulfonyl fluoride derivative featuring an oxolane (tetrahydrofuran) ring. Its molecular formula is C₅H₉FO₃S, with a molecular weight of 168.19 g/mol . This compound is structurally characterized by a sulfonyl fluoride group (-SO₂F) attached to a methylene bridge linked to an oxolane ring. Sulfonyl fluorides are widely utilized in chemical biology and medicinal chemistry due to their reactivity as covalent electrophiles, particularly in activity-based protein profiling (ABPP) .
Properties
CAS No. |
1935365-28-8 |
|---|---|
Molecular Formula |
C5H9FO3S |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (oxolan-2-yl)methanesulfonyl fluoride typically involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. One common method is a one-pot synthesis that uses mild reaction conditions and readily available reagents. This process involves the use of a chlorine-fluorine exchange reaction, where sulfonyl chlorides are converted into sulfonyl fluorides using aqueous solutions of potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) .
Industrial Production Methods
Industrial production of (oxolan-2-yl)methanesulfonyl fluoride may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of the chlorine-fluorine exchange reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(oxolan-2-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfonate ester.
Scientific Research Applications
(oxolan-2-yl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of (oxolan-2-yl)methanesulfonyl fluoride involves its ability to form covalent bonds with target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This covalent interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Methane Sulfonyl Fluoride (CH₃SO₂F)
- Molecular Formula : CH₃FO₂S
- Molecular Weight : 114.13 g/mol
- CAS : 558-25-8
- Key Differences :
- Lacks the oxolane ring, resulting in a simpler structure and lower molecular weight.
- Higher volatility and toxicity (classified as "highly toxic" ).
- Reactivity: Methane sulfonyl fluoride is less sterically hindered, enabling faster nucleophilic substitution reactions compared to oxolane-containing analogs.
[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl Fluoride
- Molecular Formula : C₆H₈F₄O₃S
- Molecular Weight : 242.31 g/mol
- CAS : AD1396652287318-10-7 (mixture of diastereomers)
- Key Differences :
- Incorporates a trifluoromethyl (-CF₃) group on the oxolane ring, enhancing lipophilicity (LogP: 0.33 vs. -0.5 for the parent compound) .
- Increased steric bulk reduces reactivity toward large biomolecules but improves metabolic stability.
- Diastereomer mixture complicates purification and application in stereoselective synthesis .
3-Bromo-4-(fluorosulfonyl)benzoic Acid
- Molecular Formula : C₇H₄BrFO₄S
- Molecular Weight : 283.07 g/mol
- CAS : 1935472-28-8
- Key Differences :
Comparison with Chiral Sulfonyl Fluorides
Chiral [(2S)-Morpholin-2-yl]methanesulfonyl Fluoride Hydrochloride
- Molecular Formula : C₆H₂Cl₄O₃S
- Molecular Weight : 295.96 g/mol
- CAS : 18997-14-3
- Key Differences :
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Reactivity Notes |
|---|---|---|---|---|---|
| (Oxolan-2-yl)methanesulfonyl fluoride | C₅H₉FO₃S | 168.19 | 1935365-28-8 | Oxolane, sulfonyl fluoride | Moderate steric hindrance |
| Methane sulfonyl fluoride | CH₃FO₂S | 114.13 | 558-25-8 | Sulfonyl fluoride | High toxicity, low steric bulk |
| [5-(CF₃)oxolan-2-yl]methanesulfonyl F | C₆H₈F₄O₃S | 242.31 | AD1396652287318-10 | CF₃, oxolane, sulfonyl fluoride | High lipophilicity |
| 3-Bromo-4-(fluorosulfonyl)benzoic acid | C₇H₄BrFO₄S | 283.07 | 1935472-28-8 | Aromatic, Br, -COOH | pH-sensitive reactivity |
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